molecular formula C28H23N3O5S3 B2906308 ethyl 2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4-phenylthiophene-3-carboxylate CAS No. 670273-72-0

ethyl 2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4-phenylthiophene-3-carboxylate

Cat. No.: B2906308
CAS No.: 670273-72-0
M. Wt: 577.69
InChI Key: XWAOJRHHDISCSZ-UHFFFAOYSA-N
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Description

ethyl 2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4-phenylthiophene-3-carboxylate is a complex organic compound that features a unique combination of furan, thieno[2,3-d]pyrimidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. The key steps include:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan moiety: This step involves the functionalization of the thieno[2,3-d]pyrimidine core with a furan derivative, often through a coupling reaction.

    Attachment of the thiophene ring: This is typically done via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative.

    Final esterification: The ethyl ester group is introduced in the final step, often through an esterification reaction using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form dihydro derivatives, particularly at the carbonyl and double bond sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as Friedel-Crafts alkylation or acylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

ethyl 2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4-phenylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4-phenylthiophene-3-carboxylate involves interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interfering with cellular processes: Such as DNA replication, protein synthesis, or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
  • Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate
  • Ethyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]acetate

Uniqueness

ethyl 2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4-phenylthiophene-3-carboxylate stands out due to its unique combination of furan, thieno[2,3-d]pyrimidine, and thiophene moieties, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and reactivity.

Properties

IUPAC Name

ethyl 2-[[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O5S3/c1-3-12-31-26(33)22-19(20-11-8-13-36-20)15-38-24(22)30-28(31)39-16-21(32)29-25-23(27(34)35-4-2)18(14-37-25)17-9-6-5-7-10-17/h3,5-11,13-15H,1,4,12,16H2,2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAOJRHHDISCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=CO5)C(=O)N3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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